Product packaging for Adamantane-1-carboxamidine hydrochloride(Cat. No.:CAS No. 50417-14-6)

Adamantane-1-carboxamidine hydrochloride

Cat. No.: B1333455
CAS No.: 50417-14-6
M. Wt: 214.73 g/mol
InChI Key: OJNFQKIOKKMCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Chemical Classification in Scholarly Contexts

Systematic Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, Adamantane-1-carboxamidine (B71045) hydrochloride is systematically named tricyclo[3.3.1.1^3,7^]decane-1-carboximidamide hydrochloride . researchgate.net This name precisely describes the molecule's intricate, three-dimensional structure. The "tricyclo[3.3.1.1^3,7^]decane" portion denotes the adamantane (B196018) cage, a polycyclic hydrocarbon composed of three fused cyclohexane (B81311) rings in a chair conformation. nih.gov The locant "1" indicates that the carboximidamide group is attached to one of the four equivalent bridgehead carbon atoms of the adamantane core. The term "carboximidamide" specifies the C(=NH)NH2 functional group, and "hydrochloride" indicates that the compound is a salt, formed by the reaction of the basic carboximidamide group with hydrochloric acid.

Table 1: Chemical Identifiers for Adamantane-1-carboxamidine hydrochloride

Identifier Value
Systematic Name tricyclo[3.3.1.1^3,7^]decane-1-carboximidamide hydrochloride
Common Name This compound
CAS Number 50417-14-6
Molecular Formula C11H19ClN2
Molecular Weight 214.74 g/mol

Relationship to Adamantane Scaffold in Drug Discovery

The adamantane moiety is a well-established scaffold in the field of drug discovery, often referred to as a "lipophilic bullet". nih.gov Its incorporation into bioactive molecules can significantly influence their pharmacological properties. The adamantane cage is exceptionally rigid and sterically demanding, which can enhance the binding affinity and selectivity of a drug for its target receptor by providing a stable, well-defined three-dimensional structure. publish.csiro.au Furthermore, the lipophilicity of the adamantane group can improve a drug's pharmacokinetic profile, for instance, by facilitating its passage across biological membranes. nih.gov The use of the adamantane scaffold is a recognized strategy to escape the "flat land" of traditional aromatic ring-based drug design, offering a more complex and precise exploration of a target's binding site. publish.csiro.au

Functional Group Significance: Carboxamidine Moiety in Biological Activity

The carboxamidine group, -C(=NH)NH2, is a significant pharmacophore in medicinal chemistry due to its basicity and ability to participate in hydrogen bonding. As a strong base, the carboxamidine moiety is typically protonated at physiological pH, forming a positively charged amidinium ion. This charge allows it to form strong ionic interactions and hydrogen bonds with negatively charged residues, such as aspartate and glutamate (B1630785), in the active sites of enzymes and receptors. These interactions can be crucial for the binding and biological activity of a molecule. The carboxamidine functional group is found in a variety of biologically active compounds and is known to contribute to their therapeutic effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19ClN2 B1333455 Adamantane-1-carboxamidine hydrochloride CAS No. 50417-14-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

adamantane-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.ClH/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11;/h7-9H,1-6H2,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNFQKIOKKMCIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369407
Record name Adamantane-1-carboxamidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50417-14-6
Record name Adamantane-1-carboxamidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adamantane-1-carboxamidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Contextualizing Adamantane 1 Carboxamidine Hydrochloride Within Adamantane Chemistry Research

Historical Perspective of Adamantane Derivatives in Medicinal Chemistry

The journey of adamantane in medicinal chemistry began with the discovery of the antiviral activity of amantadine (B194251) (1-aminoadamantane hydrochloride) in the 1960s. nih.gov This seminal finding spurred extensive research into the synthesis and biological evaluation of a wide array of adamantane derivatives. nih.gov Initially isolated from crude oil in 1933, the widespread availability of adamantane for research was made possible by Schleyer's synthesis in 1957. nih.gov Since then, adamantane-containing compounds have been developed for a range of therapeutic applications, including antiviral, antidiabetic, and neuroprotective agents. mdpi.com This history underscores the enduring utility of the adamantane scaffold as a privileged structure in the design of new drugs.

Table 2: Milestones in Adamantane Medicinal Chemistry

Year Milestone Reference
1933 Adamantane first isolated from crude oil. nih.gov
1957 Schleyer develops an efficient synthesis of adamantane. nih.gov
1960s Discovery of the antiviral properties of amantadine. nih.gov
Present Adamantane derivatives are utilized in a wide range of therapeutic areas. mdpi.com

Rigid Three-Dimensional Framework and its Implications in Molecular Interactions

The adamantane cage is characterized by its highly rigid and symmetrical (Td point group) three-dimensional structure. researchgate.net This rigidity is a key attribute in drug design, as it reduces the conformational flexibility of a molecule. A conformationally constrained ligand can bind to its target with higher affinity and selectivity because less entropy is lost upon binding. The well-defined geometry of the adamantane scaffold allows for the precise positioning of functional groups in three-dimensional space, facilitating optimal interactions with the binding site of a biological target. publish.csiro.au This can lead to improved potency and a more desirable pharmacological profile. The steric bulk of the adamantane group can also shield adjacent functional groups from metabolic degradation, thereby increasing the drug's stability and duration of action.

Differentiation from Other Adamantane Derivatives (e.g., amantadine, rimantadine)

The primary distinction between Adamantane-1-carboxamidine hydrochloride and other well-known adamantane derivatives, such as amantadine and rimantadine (B1662185), lies in the functional groups attached to the adamantane core. This structural variance is crucial as it dictates the chemical properties and biological activities of each compound.

Amantadine , chemically 1-aminoadamantane hydrochloride, features a simple primary amine group at one of the four bridgehead positions of the adamantane cage. nih.govresearchgate.netRimantadine is structurally similar, being an alpha-methyl derivative of amantadine. drugbank.com Both amantadine and rimantadine are recognized for their antiviral activity against the influenza A virus. nih.gov Their mechanism of action is associated with the M2 proton channel of the virus, where they inhibit the uncoating of the viral genome, a critical step in its replication cycle. nih.govyoutube.comyoutube.com

In contrast, This compound is characterized by a carboxamidine group (-C(=NH)NH₂) attached to a bridgehead carbon. This functional group is significantly different from the simple amino group of amantadine or the substituted amino group of rimantadine. The presence of the carboxamidine moiety alters the compound's electronic properties, basicity, and potential for hydrogen bonding, thereby leading to different interactions with biological targets.

The following table summarizes the key structural and functional differences between these compounds:

FeatureThis compoundAmantadineRimantadine
Systematic Name 1-Adamantanecarboximidamide hydrochloride1-Aminoadamantane hydrochlorideα-Methyl-1-adamantanemethylamine hydrochloride
Molecular Formula C₁₁H₁₉ClN₂C₁₀H₁₈ClNC₁₂H₂₂ClN
Key Functional Group CarboxamidinePrimary AminePrimary Amine (with α-methyl group)
Primary Area of Application Research in medicinal chemistryAntiviral (Influenza A), Parkinson's DiseaseAntiviral (Influenza A)
Known Mechanism of Action Varies by target; distinct from M2 channel blockersM2 proton channel inhibitorM2 proton channel inhibitor

While amantadine and rimantadine's development was driven by their specific antiviral properties against influenza, this compound is explored in broader research contexts. Its unique carboxamidine group makes it a versatile building block in synthetic chemistry and a lead compound for investigating new therapeutic agents that may target different biological pathways than the aminoadamantanes. nih.gov For instance, research has investigated adamantane derivatives for a wide range of potential therapeutic uses, including as antiviral, hypoglycemic, and antitumor agents. mdpi.com

Multi-Step Synthesis Strategies for this compound

The primary and most widely recognized synthetic route to this compound begins with the formation of an adamantane carboxylic acid derivative, which then undergoes amidation and subsequent salt formation.

The initial and crucial step in the synthesis is the introduction of a carboxyl group at a bridgehead position of the adamantane cage. The most common starting material for this is adamantane itself, which can be carboxylated through various methods. One of the most efficient and economical methods is the Koch-Haaf carbonylation. jlu.edu.cn

This reaction typically involves treating adamantane with a mixture of formic acid and sulfuric acid. orgsyn.org The strong acid protonates formic acid, which then loses water to form the formyl cation. The adamantane, in the presence of the superacid, forms a stable tertiary adamantyl cation at one of its bridgehead carbons. This cation is then attacked by the formyl cation, and after hydrolysis, 1-adamantanecarboxylic acid is produced. orgsyn.org

Alternatively, 1-bromoadamantane (B121549) or 1-adamantanol (B105290) can be used as starting materials and carboxylated under similar acidic conditions. orgsyn.org The reaction conditions, such as temperature and the rate of addition of reagents, can influence the yield of 1-adamantanecarboxylic acid. jlu.edu.cn

For further reactions, 1-adamantanecarboxylic acid can be converted to more reactive derivatives, such as 1-adamantanecarbonyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. researchgate.net This acid chloride is a versatile intermediate for the subsequent amidation step.

Table 1: Selected Methods for the Synthesis of 1-Adamantanecarboxylic Acid

Starting Material Reagents Key Conditions Typical Yield Reference
Adamantane Formic acid, Sulfuric acid, t-Butyl alcohol Low temperature (17-25°C) 67-72% orgsyn.org
1-Adamantanol Formic acid, Sulfuric acid - - orgsyn.org
1-Bromoadamantane Formic acid, Sulfuric acid - - orgsyn.org
1-Nitroxyadamantane Methanoic acid, Sulfuric acid, Urea (B33335) Room temperature Up to 99% google.com

The next step involves the conversion of the adamantane carboxylic acid derivative into adamantane-1-carboxamide. When starting from 1-adamantanecarbonyl chloride, the reaction with ammonia (B1221849) is a direct and efficient method. researchgate.net

A common laboratory procedure for the synthesis of 1-adamantanecarboxamide (B26532) from 1-adamantanecarboxylic acid involves a two-step, one-pot process. The carboxylic acid is first activated, for example, with ethyl chloroformate in the presence of a base like triethylamine (B128534) at a low temperature (-10 °C). This forms a mixed anhydride, which is then reacted in situ with aqueous ammonia (NH4OH) to yield the desired 1-adamantanecarboxamide. This method has been reported to produce the product in high yield (97%). researchgate.net

From the carboxamide, the synthesis proceeds to the formation of the carboxamidine. This transformation can be more complex. While direct conversion methods exist, a common route involves the conversion of the amide to a nitrile (adamantane-1-carbonitrile) followed by the Pinner reaction. The Pinner reaction involves treating the nitrile with an alcohol and hydrogen chloride to form an imino ether hydrochloride, which then reacts with ammonia to give the amidine hydrochloride.

The final step in the synthesis is the formation of the hydrochloride salt of adamantane-1-carboxamidine. If the synthesis proceeds through the Pinner reaction, the hydrochloride salt is formed directly. If the free base of adamantane-1-carboxamidine is isolated, it can be converted to the hydrochloride salt by treatment with hydrochloric acid. smolecule.com

The choice of solvent and the form of hydrochloric acid (aqueous or gaseous) are critical for obtaining a pure, crystalline product. google.com The use of anhydrous hydrogen chloride in a suitable organic solvent, such as diethyl ether or isopropanol, is often preferred to avoid the incorporation of water into the crystal lattice and to facilitate precipitation of the salt. google.com

Purity is a significant consideration throughout the synthesis. Each intermediate, such as 1-adamantanecarboxylic acid and 1-adamantanecarboxamide, should be purified, typically by recrystallization, to ensure the final product's high purity. The final this compound can also be purified by recrystallization from an appropriate solvent system.

Alternative Synthetic Routes and Methodological Innovations

While the pathway through 1-adamantanecarboxylic acid is well-established, research into alternative synthetic routes and methodological innovations aims to improve efficiency, yield, and purity.

Alternative starting materials for the synthesis of adamantane derivatives can be employed. For instance, functionalized adamantanes can be used to introduce the carboxamidine group via different chemical transformations.

Innovations in amidation reactions could also provide alternative routes. For example, the use of different coupling reagents in place of ethyl chloroformate for the activation of 1-adamantanecarboxylic acid could be explored. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known to be effective in amide bond formation and could potentially be used with ammonium (B1175870) chloride to form the carboxamide. researchgate.net

Optimization of the synthesis of this compound focuses on several key aspects:

Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry of reagents at each step is crucial for maximizing yield and minimizing side product formation.

Purification Techniques: The development of efficient purification methods for each intermediate and the final product is essential. This may involve exploring different recrystallization solvents or employing chromatographic techniques for highly pure samples.

Process Efficiency: Reducing the number of synthetic steps, where possible, can lead to a more efficient and cost-effective synthesis.

Table 2: Summary of Key Synthetic Steps and Considerations

Step Reaction Key Reagents Important Considerations
1 Carboxylation Formic acid, Sulfuric acid Temperature control, choice of starting adamantane derivative
2 Amidation Ethyl chloroformate, Triethylamine, NH4OH Low temperature, in-situ reaction
3 Salt Formation Hydrochloric acid Anhydrous conditions, choice of solvent

Role of 1H-Pyrazole-1-carboxamidine Hydrochloride as a Guanidation Reagent

1H-Pyrazole-1-carboxamidine hydrochloride is a widely utilized and highly effective reagent for the guanylation of amines. sigmaaldrich.comscbt.com This compound provides a stable and reactive source for the transfer of an amidino group (-C(=NH)NH2) to a primary amine, forming a guanidinium (B1211019) group. In the context of adamantane chemistry, this reagent is instrumental in synthesizing guanidinium-containing adamantane structures, which are analogs of adamantane-1-carboxamidine.

The reaction mechanism involves the nucleophilic attack of a primary amine, such as 1-aminoadamantane, on the electrophilic carbon of the 1H-pyrazole-1-carboxamidine hydrochloride. The pyrazole (B372694) ring is an excellent leaving group, facilitating the formation of the thermodynamically stable guanidinium product. This method is favored for its high efficiency and mild reaction conditions, making it applicable in complex syntheses, including peptide chemistry. scbt.comacs.org The use of this reagent has been noted in the preparation of polycationic adamantane-based structures. acs.org

Table 1: Properties of 1H-Pyrazole-1-carboxamidine Hydrochloride

Property Value
CAS Number 4023-02-3
Molecular Formula C₄H₆N₄ · HCl
Molecular Weight 146.58 g/mol
Appearance Powder
Melting Point 167-170 °C

Chemical Reactivity and Transformations of the Carboxamidine Group

The carboxamidine group attached to the rigid adamantane cage is the primary site of chemical reactivity, allowing for a variety of transformations. smolecule.com

Acylation Reactions to Form N-Acyl Derivatives

The nitrogen atoms of the carboxamidine moiety in adamantane-1-carboxamidine are nucleophilic and can react with acylating agents, such as acyl chlorides or anhydrides. This acylation reaction leads to the formation of N-acyl derivatives, where an acyl group is appended to one of the nitrogen atoms. smolecule.com This transformation modifies the electronic properties and steric bulk of the functional group, providing a pathway to new derivatives with potentially altered biological or material properties.

Hydrolysis Mechanisms to Yield Carboxylic Acid and Amine

Under aqueous conditions, particularly with acid or base catalysis, the carboxamidine group can undergo hydrolysis. smolecule.com This process involves the nucleophilic addition of water to the carbon-nitrogen double bond. The reaction proceeds through a tetrahedral intermediate, which subsequently breaks down. The ultimate products of this hydrolysis are the corresponding adamantane-1-carboxylic acid and ammonia (or an ammonium salt, depending on the pH). smolecule.com This reaction is essentially the reverse of the synthesis of the amidine from a nitrile or carboxylic acid derivative.

Deprotonation and Amidinate Ion Formation

In the presence of a sufficiently strong base, the this compound can be deprotonated. smolecule.com The removal of a proton from one of the nitrogen atoms results in the formation of a neutral adamantane-1-carboximidamide. Further deprotonation is possible under strongly basic conditions to yield the adamantane-1-carboxamidinate anion. In this anion, the negative charge is delocalized across the N-C-N system, enhancing its stability. This amidinate ion is a potent nucleophile and can participate in a range of subsequent reactions, including coordination to metal centers. smolecule.com

Table 2: Summary of Carboxamidine Group Reactivity

Reaction Type Reagent(s) Product(s)
Acylation Acyl Chloride N-Acyl Adamantane-1-carboxamidine
Hydrolysis Water (H₂O) Adamantane-1-carboxylic acid, Amine

Mechanistic Investigations of Biological Activity

Enzyme Inhibition Studies

The adamantane (B196018) structure is a recognized scaffold in the design of various enzyme inhibitors, targeting a range of metabolic and signaling pathways. nih.gov While Adamantane-1-carboxamidine (B71045) hydrochloride itself is not extensively profiled, research into structurally related compounds provides a basis for understanding its potential inhibitory activities.

Target Identification and Selectivity Profiling

The adamantane moiety has been successfully incorporated into inhibitors for several enzymes, including dipeptidyl peptidase-IV (DPP-IV) (e.g., Saxagliptin and Vildagliptin), 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and soluble epoxide hydrolases. nih.govnih.gov The bulky, three-dimensional nature of the adamantane group can enhance binding affinity and selectivity by occupying hydrophobic pockets within an enzyme's active site. mdpi.com

However, specific enzyme targets for Adamantane-1-carboxamidine hydrochloride have not been definitively identified in publicly available scientific literature. Its potential for enzyme inhibition is suggested by its use as a research tool in biochemical assays and as a lead compound in medicinal chemistry. smolecule.com Further screening and selectivity profiling are required to determine which enzymes, if any, are specifically and potently inhibited by this compound.

Enzyme Kinetics and Inhibition Mechanisms (e.g., competitive, non-competitive)

Enzyme kinetic studies are crucial for characterizing the potency and mechanism of an inhibitor. These studies determine key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), and they elucidate the mode of inhibition—competitive, non-competitive, uncompetitive, or mixed. nih.govnih.gov

For this compound, specific enzyme kinetic data and detailed inhibition mechanisms have not been published. However, kinetic analyses of related adamantane derivatives targeting other enzymes offer mechanistic precedents. For instance, studies on amantadine-thiourea conjugates, which share the adamantane core, have identified a non-competitive mode of inhibition against the urease enzyme. nih.govdntb.gov.ua This suggests that these molecules bind to a site other than the active site, thereby impeding the enzyme's catalytic function without competing with the substrate. nih.govdntb.gov.ua The precise kinetic profile of this compound remains an area for future investigation.

Urease Inhibition Potential and Associated Biological Relevance

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, leading to a rise in local pH. nih.gov This enzyme is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with gastritis and peptic ulcers. nih.gov Consequently, urease inhibitors are of significant therapeutic interest. core.ac.uk

While direct studies on this compound are not available, numerous investigations have demonstrated that derivatives containing an adamantane scaffold are potent urease inhibitors. For example, amantadine-thiourea hybrids and adamantane-linked aminothiazoles have shown significantly greater inhibitory activity against Jack bean urease than the standard inhibitor, thiourea. nih.govnih.gov Kinetic studies of some of these adamantane-based compounds have revealed a non-competitive or mixed type of inhibition. nih.gov

The potent activity of these related compounds suggests that the adamantane moiety is effective at interacting with the urease enzyme. nih.govnih.gov This indicates a strong potential for this compound as a urease inhibitor, though empirical studies are needed to confirm its activity and elucidate its specific mechanism.

Compound TypeSpecific Derivative ExampleIC50 Value (µM)Reference CompoundReference IC50 (µM)
Amantadine-Thiourea ConjugateN-(adamantan-1-ylcarbamothioyl)octanamide0.0085Thiourea-
Adamantane-linked AminothiazoleCompound 6d (amantadine-thiazole hybrid)32.76Thiourea1.334
Adamantane-linked Hydrazine-1-carbothioamideCompound 11.20Thiourea21.26
Adamantane-linked Hydrazine-1-carbothioamideCompound 22.44Thiourea21.26

Data for related adamantane derivatives, not this compound. Data sourced from multiple studies for comparative context. nih.govrsc.orgresearchgate.net

Receptor Interaction and Modulation Research

The adamantane scaffold has been widely used in the development of ligands that interact with various cellular receptors, particularly within the central nervous system. nih.gov Its rigid and lipophilic properties can contribute to enhanced binding affinity and improved pharmacokinetic profiles. mdpi.com

Binding Affinity Determination and Receptor Occupancy

Binding affinity, often quantified by the inhibition constant (Ki) or dissociation constant (Kd), measures the strength of the interaction between a ligand and a receptor. Receptor occupancy refers to the fraction of receptors bound by a ligand at a given concentration.

Adamantane derivatives have been developed as ligands for several receptor types, including N-methyl-D-aspartate (NMDA) receptors (e.g., Memantine) and sigma (σ) receptors. nih.govnih.gov For instance, various adamantane phenylalkylamines have been synthesized and shown to possess significant binding affinity for both σ1 and σ2 receptors. researchgate.netnih.gov In silico and in vitro studies of some adamantane-based scaffolds targeting the σ2 receptor have demonstrated their ability to interact with the receptor's active site in a manner comparable to reference ligands. nih.gov

Despite this broad activity within the adamantane class, specific binding affinity data (such as Ki values) for this compound at any known receptor are not available in the current scientific literature. Consequently, its receptor occupancy profile remains undetermined.

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action describes how a ligand, upon binding to a receptor, initiates a signaling cascade or modulates receptor function. For adamantane derivatives, a well-studied example is the mechanism of amantadine (B194251) and memantine (B1676192) at the NMDA receptor. These compounds act as non-competitive, open-channel blockers. nih.govguidechem.com They enter the receptor's ion channel when it is opened by an agonist and physically obstruct the flow of ions, thereby modulating glutamatergic neurotransmission. guidechem.com

Other adamantane derivatives are designed to act as agonists or antagonists at specific receptors, initiating or blocking cellular responses. ontosight.ai The rigid adamantane structure can help orient the pharmacophoric elements of a molecule for optimal interaction with the receptor's binding pocket, leading to increased selectivity and stability. nih.gov

The specific molecular mechanism of action for this compound has not been elucidated. Determining whether it acts as an ion channel blocker, an allosteric modulator, or a competitive agonist/antagonist at a particular receptor target would require dedicated pharmacological investigation.

Interaction with Specific Biological Targets (e.g., viral proteins, ion channels)

Adamantane derivatives, including this compound, are recognized for their ability to interact with specific biological targets, which underpins their therapeutic potential. Their rigid, cage-like structure facilitates binding to various biological macromolecules.

Viral Proteins: A primary mechanism of action for adamantane antivirals is the targeting of viral ion channels. In Influenza A virus, compounds like amantadine and rimantadine (B1662185) interact with the M2 protein, a proton-selective ion channel essential for the viral replication cycle. By blocking this channel, they prevent the uncoating of the virus and the subsequent release of its genetic material into the host cell cytoplasm. Molecular docking studies suggest that the adamantane moiety binds within a hydrophobic pocket of the M2 channel. For coronaviruses, molecular docking studies have suggested that amantadine may block the viral E protein channel, which could lead to impaired viral propagation. wikipedia.org

Ion Channels: Beyond viral targets, adamantane derivatives exhibit significant activity at host ion channels, particularly ligand-gated ion channels in the central nervous system. They are known to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA)-type glutamate (B1630785) receptor. This action is believed to contribute to their neuroprotective and antiparkinsonian effects. The mechanism involves the drug binding to a site within the open channel, thereby blocking the flow of ions. Additionally, some adamantane derivatives have been shown to block the channels of nicotinic acetylcholine (B1216132) (ACh) receptors, suggesting a broader interaction with cys-loop ligand-gated ion channels.

Cellular and Molecular Biological Effects

The interaction of this compound and its analogs with specific targets translates into a range of effects at the cellular and molecular level, including antiviral, antitumor, and neuromodulatory activities.

Antiviral Activity and Inhibition of Viral Replication (e.g., SARS-CoV-2, Influenza A)

The antiviral properties of adamantane derivatives are well-documented, particularly against Influenza A virus and more recently, coronaviruses like SARS-CoV-2.

Influenza A: The primary antiviral mechanism against Influenza A is the inhibition of the M2 proton ion channel, which disrupts viral uncoating. Research has also focused on developing adamantane derivatives effective against resistant strains. For instance, adamantane derivatives containing amino acid residues have been shown to inhibit rimantadine-resistant strains of the influenza A (H1N1) pdm09 virus in animal models.

SARS-CoV-2: Several studies have investigated the efficacy of adamantanes against SARS-CoV-2. In vitro studies have established that compounds such as amantadine, rimantadine, and tromantadine (B1663197) can inhibit the replication of SARS-CoV-2 in cultured human epithelial cells. The mechanism may involve altering the pH of endosomes, thereby inhibiting the action of host cell proteases like Cathepsin L, which are crucial for viral entry. One study found that a novel aminoadamantane derivative demonstrated potent anti-SARS-CoV-2 activity with an IC50 of 0.32 µM in Vero CCL-81 cells. pharmacyfreak.com

Table 1: In Vitro Antiviral Activity of Adamantane Derivatives Against SARS-CoV-2


Data from in vitro screening against human cancer cell lines. researchgate.net

Impact on Metabolic Pathways and Cellular Processes

The introduction of an adamantane moiety into a molecule can significantly influence its metabolic fate and interaction with cellular processes. The bulky nature of the adamantane cage can provide steric hindrance, protecting nearby functional groups from metabolic degradation and thus enhancing the compound's stability and duration of action. nih.gov

Studies on specific adamantane derivatives have revealed direct effects on cellular signaling pathways. For instance, 1-adamantanamine has been shown to increase insulin (B600854) release from pancreatic β-cells in vitro. patsnap.com This effect is mediated by a decrease in the K+ permeability of the β-cell membrane, leading to depolarization. patsnap.com This depolarization activates voltage-dependent Ca2+ channels, permitting Ca2+ influx, which is a critical step in triggering insulin secretion. patsnap.com These findings indicate that adamantane derivatives can directly modulate ion channel activity to influence fundamental cellular processes like hormone secretion.

Effects on Dopamine (B1211576) Release and Neurotransmitter Systems

The effects of adamantane derivatives on neurotransmitter systems, particularly the dopaminergic system, are a key aspect of their biological activity profile. Amantadine, a closely related analog, is known to enhance dopaminergic transmission through a multifaceted mechanism. researchgate.net

Research indicates that amantadine promotes the release of dopamine from presynaptic neurons and also inhibits its reuptake from the synaptic cleft. researchgate.net This dual action increases the concentration and prolongs the availability of dopamine in the synapse, thereby enhancing neurotransmission. pharmacyfreak.comresearchgate.net The mechanism is complex and not fully elucidated but is thought to involve more than direct interaction with the dopamine transporter. Actions at NMDA-type glutamate receptors and sigma-1 (σ1) receptors are also implicated. wikipedia.org Activation of the σ1 receptor, in particular, has been linked to the dopaminergic effects of amantadine at therapeutically relevant concentrations. wikipedia.org These interactions collectively contribute to the modulation of the dopaminergic and other neurotransmitter systems, forming the basis for their use in neurological conditions.

Table of Mentioned Compounds

Compound Name
This compound
Amantadine
Rimantadine
Tromantadine
2,2-bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane (DPA)
2,2-bis(4-aminophenyl)adamantane
1-adamantanamine

Structure Activity Relationships Sar and Structure Based Drug Design Sbdd

Elucidation of Key Structural Features for Biological Activity

The biological activity of adamantane (B196018) derivatives is intrinsically linked to their specific structural characteristics. The adamantane cage and the attached functional groups each play a crucial role in determining how the molecule interacts with enzymes and receptors.

The adamantane moiety is a highly rigid and lipophilic polycyclic hydrocarbon. smolecule.commdpi.com This "lipophilic bullet" is often incorporated into drug candidates to enhance their ability to cross biological membranes and to improve their pharmacokinetic properties. nih.govnih.gov Its three-dimensional, cage-like structure provides a stable and sterically demanding scaffold that can orient functional groups in a well-defined spatial arrangement, which is crucial for specific receptor binding. researchgate.net

The adamantane core's hydrophobicity makes it a popular component in the design of inhibitors for various enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov In many cases, this group interacts with hydrophobic pockets within the active site of a target protein, contributing significantly to the binding affinity. The steric bulk of the adamantane group can also enhance selectivity by preventing the molecule from binding to off-target proteins that have smaller binding sites. nih.gov Furthermore, its rigidity can reduce the entropic penalty upon binding, leading to a more favorable free energy of binding. researchgate.net

The carboxamidine group is a key feature that imparts distinct chemical properties to Adamantane-1-carboxamidine (B71045) hydrochloride. smolecule.com This functional group is basic and is typically protonated at physiological pH, forming a positively charged amidinium ion. This charge allows it to form strong electrostatic interactions, such as salt bridges, with negatively charged amino acid residues like aspartate or glutamate (B1630785) in a receptor's binding pocket.

Moreover, the carboxamidine moiety is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with hydrogen bond acceptors on the target protein. smolecule.com These directional interactions are critical for high-affinity binding and for the specific recognition of the ligand by its receptor. The ability to engage in these strong, specific interactions often makes the carboxamidine group a critical pharmacophoric element in drug design. In some contexts, it can act as a bioisostere for other basic groups like guanidine, as seen in the guanidation of aminoadamantane analogues to enhance their activity. mdpi.com

The potency and specificity of adamantane-based compounds can be finely tuned by introducing various substituents. SAR studies on related adamantyl carboxamides and other derivatives have provided valuable insights into these effects. For instance, in a series of adamantyl carboxamide inhibitors of 11β-HSD1, modifications to an attached aromatic ring significantly impacted activity. nih.gov

Small, polar substituents have been shown to reduce inhibitory effects in some systems, whereas bulkier, lipophilic groups can be well-tolerated and may even increase the apparent affinity. researchgate.net The nature of the linker between the adamantane core and other parts of the molecule also plays a role; for example, adamantyl acetamide derivatives sometimes show different potency compared to their adamantyl carboxamide counterparts. nih.gov The following table summarizes substituent effects observed in a series of adamantane derivatives targeting the Kv7.1/KCNE1 channel.

Compound IDSubstituent (X)% Inhibition at 10 µM
AC-1 -H~55%
AC-2 -SO₂Me~95%
AC-3 -OH~10%
AC-4 -OMe~20%
AC-5 -F~50%
AC-6 -Cl~70%
AC-7 -Br~75%
AC-8 -I~80%
AC-9 -C(O)iPr~90%

Data sourced from studies on adamantane compound (AC) derivatives as Kv7.1/KCNE1 channel inhibitors. researchgate.net

These findings highlight that potency is not always directly correlated with simple physicochemical properties like hydrophobicity or molecular volume alone, suggesting that specific electronic and steric interactions are crucial. researchgate.net

Computational Chemistry and Molecular Modeling

Computational techniques are powerful tools in modern drug discovery, providing detailed insights into how ligands like adamantane-1-carboxamidine hydrochloride interact with their biological targets at an atomic level.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For adamantane derivatives, docking studies have been successfully employed to understand their binding modes with various enzymes, including 11β-HSD1, urease, and carbonic anhydrase. mdpi.comnih.govnih.gov

These simulations often reveal that the adamantane core fits snugly into a hydrophobic pocket of the enzyme's active site. nih.gov The carboxamidine group, in turn, can be positioned to form key hydrogen bonds and electrostatic interactions with polar residues at the active site entrance or deep within the binding pocket. For example, docking of adamantane-linked compounds into the active site of urease showed interactions with key residues, and similar studies on 1,2,4-triazole derivatives with 11β-HSD1 highlighted potential binding affinities. mdpi.comnih.gov Molecular dynamics simulations can further be used to assess the stability of these docked poses over time, confirming the stability of the predicted ligand-protein complex. nih.govksu.edu.sa

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For adamantane derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been used to build predictive models for their activity.

In a study on adamantane-quinoline derivatives as anti-tuberculosis agents, a CoMFA model was developed that showed a strong correlation between the predicted and experimental activities. nih.gov The contour maps generated from such models provide a visual representation of the regions around the molecule where steric bulk, positive or negative electrostatic potential would be favorable or unfavorable for activity. For instance, the study suggested that sterically bulky and electronegative substituents at a specific position on an attached phenyl ring would be favorable for anti-tuberculosis activity. nih.gov These models serve as a valuable guide for designing new, more potent analogues by indicating which structural modifications are most likely to enhance biological activity.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energy levels. The collection of all possible conformations and their potential energies constitutes the molecule's energy landscape. For drug molecules, which are often flexible, understanding this landscape is critical as the biologically active conformation that binds to a target is not always the lowest energy state.

While adamantane itself is a rigid molecule, the substituents attached to it can possess conformational flexibility. Computational studies on adamantane derivatives illustrate how modifications influence their preferred shapes. For instance, in a study of two adamantane-linked hydrazine-1-carbothioamide derivatives, the substitution of a t-butyl group versus a cyclohexyl group resulted in different stable conformations in the solid state. mdpi.com X-ray analysis revealed that the t-butyl derivative adopts a folded conformation, while the cyclohexyl derivative exists in an extended conformation. mdpi.com Density Functional Theory (DFT) calculations further explored these preferences, showing that for the t-butyl derivative, the extended conformation is more stable by 3.3 kcal mol⁻¹, whereas for the cyclohexyl derivative, the folded conformation is more stable by 2.1 kcal mol⁻¹. mdpi.com

Similarly, the crystal energy landscape of amantadine (B194251) hydrochloride, a closely related compound, has been predicted. These predictions show that the experimentally observed structure corresponds to the most stable, global minimum energy structure. researchgate.net Such analyses help rationalize why certain crystal forms are observed and can guide the design of molecules with specific packing or conformational properties. For this compound, the key flexible bond would be between the adamantane cage and the carboxamidine group. The rotation around this bond, and the orientation of the amidinium headgroup, would define its conformational space and influence its ability to form specific hydrogen bonds and electrostatic interactions within a biological target's binding site.

Quantum Chemical Calculations (e.g., HOMO-LUMO energies)

Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity and interactions with biological targets. Methods like Density Functional Theory (DFT) are used to calculate various molecular descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com

For adamantane derivatives, these calculations can reveal how different substituents alter the electronic distribution and reactivity. For example, a computational study on a complex adamantane-triazole derivative performed Mulliken and Löwdin atomic population analyses, which established that the compound exhibits features of intramolecular charge transfer, a key aspect of its electronic behavior. colab.ws Another study using DFT on adamantane and its derivatives where carbon atoms were substituted with boron (B) or nitrogen (N) showed significant changes in the HOMO-LUMO gap. Compared to adamantane, tetra-bora substitution reduced the gap by 44.5%, indicating a substantial increase in reactivity. researchgate.net

These quantum mechanical parameters are crucial for rational drug design, helping to predict how a derivative of this compound might interact with a target or undergo metabolic transformation.

Table 1: Calculated HOMO-LUMO Energy Gaps for Adamantane Derivatives

Compound Calculation Method HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine DFT/B3LYP/6-311++G -6.2967 -1.8096 4.4871
Adamantane-Carbohydrazide Derivative (DMC) DFT - - Varies by solvent

Rational Design of Novel Derivatives and Analogs

Rational drug design uses the understanding of a biological target and the physicochemical properties of a lead compound to create more potent and selective drugs. The adamantane scaffold is an excellent starting point for such endeavors.

Design Principles for Enhanced Efficacy and Selectivity

The adamantane moiety is frequently incorporated into drug candidates to improve their pharmacological profiles through several key mechanisms. nih.gov

Enhanced Metabolic Stability : The rigid cage structure of adamantane can act as a steric shield, protecting adjacent functional groups (such as esters or amides) from degradation by metabolic enzymes. nih.govresearchgate.net This can increase the drug's half-life in the body, leading to a longer duration of action.

Optimal Shape and Size for Binding Pockets : The spherical and rigid nature of the adamantyl group makes it an ideal anchor to fit into hydrophobic pockets within enzymes or receptor binding sites. nih.gov This can lead to increased binding affinity and potency. By modifying the adamantane core or the linker to the pharmacophore, designers can fine-tune the fit for a specific target, thereby enhancing selectivity and reducing off-target effects. For adamantane-1-carboxamidine, modifying the adamantane cage (e.g., adding substituents like in memantine) or altering the linker to the basic carboxamidine head could optimize interactions with a target ion channel or enzyme.

Incorporation of Amino Acid and Peptide Moieties

Conjugating adamantane derivatives with amino acids or peptides is a powerful strategy to create novel therapeutics with enhanced properties. This approach leverages the biological roles of amino acids and peptides to improve targeting, bioavailability, and efficacy.

Researchers have synthesized various amino acid derivatives of amantadine and memantine (B1676192) to explore new biological activities. mdpi.comuctm.edu For example, derivatives of memantine were synthesized with glycine, alanine, valine, and phenylalanine. uctm.edu The resulting compounds were tested for antimicrobial activity, with the valine-containing derivative showing notable activity against Gram-positive bacteria and both valine and phenylalanine derivatives exhibiting good antifungal activity. uctm.edu This suggests that the nature of the amino acid side chain—whether compact, bulky, or aromatic—can significantly modulate the biological activity of the adamantane conjugate. mdpi.com

In another application, adamantane has been attached to short synthetic peptides that mimic natural peptidoglycans, the building blocks of bacterial cell walls. pensoft.net The adamantane moiety can serve as a membrane anchor, helping to localize the peptide at the surface of a target cell. pensoft.net This strategy was demonstrated in the development of an adamantane-peptide conjugate designed to combat Staphylococcus aureus. The conjugate is activated by an enzyme on the bacterial surface, causing it to self-assemble into nanofibers that disrupt the bacterial membrane and kill the pathogen. nih.gov

Table 2: Examples of Adamantane-Amino Acid/Peptide Conjugates and Their Applications

Adamantane Core Conjugated Moiety Therapeutic Goal Reference
Amantadine Various amino acids (Phe, 4-F-Phe, Tyr) Overcoming antiviral resistance mdpi.com
Memantine Glycine, Alanine, Valine, Phenylalanine Development of new antimicrobial agents uctm.edu
Adamantane Phosphorylated tetrapeptide Enzyme-instructed self-assembly for antibacterial action nih.gov

Development of Dual Inhibitors and Multi-Target Agents

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. A promising therapeutic strategy is the development of single chemical entities that can modulate multiple targets simultaneously. The adamantane scaffold is well-suited for creating such multi-target agents due to its ability to serve as a rigid core from which different pharmacophores can be projected.

An example of this approach is the creation of dual inhibitors that can block both the wild-type and a drug-resistant mutant form of a target. For the influenza A M2 proton channel, where amantadine resistance is common, researchers have designed dual inhibitors that can bind in different orientations to inhibit both the original and the resistant S31N mutant channel. acs.org

Furthermore, adamantane has been used as a core to link two different pharmacologically active moieties. In one study, adamantane was connected to monoterpene residues via heterocyclic linkers to create potent inhibitors of tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme involved in DNA repair and a target for cancer therapy. nih.gov These hybrid molecules exhibited inhibition at low micromolar or even nanomolar concentrations. nih.gov This strategy demonstrates how the adamantane core can be used to optimally position different functional groups to interact with distinct pockets of a single enzyme or even bridge two different targets.

Preclinical Research and Therapeutic Potential

In Vitro Efficacy Studies

Laboratory-based studies using cell cultures are fundamental in determining the direct biological activity of a compound. For adamantane (B196018) derivatives, these studies have provided key insights into their potential as therapeutic agents.

The potency of adamantane derivatives has been quantified against various targets, including viruses and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's power to inhibit a specific biological or biochemical function.

In the context of antiviral research, several aminoadamantane derivatives have been evaluated for their activity against SARS-CoV-2. In studies using Vero CCL-81 cells, newly synthesized derivatives demonstrated significantly more potent inhibitory effects than the parent compound, aminoadamantane (also known as amantadine). nih.gov For instance, the derivative designated 3F4 showed an IC50 value of 0.32 µM, which is substantially lower than that of aminoadamantane itself (39.71 µM). nih.gov Other related compounds, such as amantadine (B194251) and rimantadine (B1662185), have shown IC50 values against SARS-CoV-2 in human lung epithelial cells ranging from 30 to 130 µM. nih.gov

In oncology research, certain adamantane-linked isothiourea derivatives have displayed marked cytotoxic effects against human tumor cell lines. nih.gov Compound 6 from this series was particularly effective against the hepatocellular carcinoma (HCC) cell line Hep-G2, with an IC50 value of 3.86 µM. nih.gov Other derivatives in the same study also showed IC50 values below 10 µM against several cancer cell lines. nih.gov

The half-maximal effective concentration (EC50) has been measured for adamantane-derived indoles, which were assessed for their activity at cannabinoid receptors. In membrane potential assays, these compounds showed full agonist profiles at CB1 receptors with EC50 values between 16 and 43 nM, and at CB2 receptors with EC50 values ranging from 29 to 216 nM. nih.gov

Compound/DerivativeTargetCell LineIC50 / EC50 ValueReference
Aminoadamantane Derivative (3F4)SARS-CoV-2Vero CCL-810.32 µM nih.gov
Aminoadamantane Derivative (3F5)SARS-CoV-2Vero CCL-810.44 µM nih.gov
Aminoadamantane (Amantadine)SARS-CoV-2Vero CCL-8139.71 µM nih.gov
RimantadineSARS-CoV-2Human Lung Epithelial30-40 µM nih.gov
Adamantyl Isothiourea (Compound 6)CytotoxicityHep-G2 (HCC)3.86 µM nih.gov
Adamantane-derived IndolesCB1 Receptor ActivationN/A (Membrane Assay)EC50: 16-43 nM nih.gov

Interaction studies are crucial for understanding how a compound might perform in combination therapies. While the potential for Adamantane-1-carboxamidine (B71045) hydrochloride to produce synergistic effects is a recognized area of interest for therapeutic development, specific preclinical data demonstrating such effects with other agents are not extensively documented in the available scientific literature. smolecule.com

Determining a compound's toxicity is a critical step in preclinical evaluation. Studies on various adamantane derivatives have generally indicated a favorable cytotoxicity profile. For example, a series of novel aminoadamantane derivatives exhibited low cytotoxicity in Vero, HEK293, and CALU-3 cell lines at concentrations up to 1,000 µM. nih.gov Similarly, another investigation of seventeen different adamantane derivatives found that they did not induce statistically significant changes in the proliferation of A549, T47D, L929, and HeLa cells, suggesting low toxicity in these models. mdpi.com

However, some adamantane derivatives designed as potential anticancer agents have shown selective cytotoxicity. Novel spirothiazolidinone compounds incorporating an adamantane ring were found to be cytotoxic to human lung carcinoma (A549) cells, with IC50 values for the three most active compounds ranging from 0.15 to 0.22 mM. bohrium.com This indicates that while some derivatives are non-toxic to normal cells, others can be engineered to target and eliminate malignant cells.

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, testing in living organisms is essential to understand a compound's efficacy, safety, and behavior in a complex biological system.

Viral Infections: The in vitro antiviral potential of adamantane derivatives has been corroborated by in vivo studies. An aminoadamantane derivative, 3F4, demonstrated robust antiviral activity in a BALB/cJ mouse model infected with a mouse-adapted strain of SARS-CoV-2. nih.gov In a separate study using a golden Syrian hamster model, rimantadine produced a mild but significant reduction in SARS-CoV-2 viral titers in the lungs. nih.gov Furthermore, other adamantane derivatives have proven effective against influenza A in mouse models, with oral administration protecting 60-100% of the animals from the infection. nih.gov

Cancer: The anticancer activity of adamantane derivatives has also been evaluated in animal models. Two adamantyl isothiourea compounds, which showed potent in vitro activity, were tested in a rat model of hepatocellular carcinoma (HCC). nih.gov The study confirmed their ability to suppress the growth of experimental HCC, providing in vivo validation of their therapeutic potential. nih.gov

Diabetes: The pharmacological effects of adamantane derivatives have been explored in the context of metabolic disease. In a study using diabetic mice, novel adamantane derivatives were shown to restrict diabetes-induced cognitive deficits. nih.gov While not a direct measure of antidiabetic efficacy in terms of glucose control, this demonstrates a pharmacological effect in a relevant disease model. Other research has noted that certain adamantane derivatives can significantly decrease blood serum glucose levels in animal models. mdpi.com

Understanding how a compound affects the entire system and interacts with its intended target is crucial. In vivo studies have begun to elucidate these aspects for adamantane derivatives.

The in vivo study on HCC in rats identified the molecular mechanism of action, showing that the adamantyl isothiourea derivatives suppress tumor growth by inhibiting the TLR4-MyD88-NF-κB signaling pathway, a clear demonstration of target engagement. nih.gov

In the study of diabetic mice with cognitive impairment, researchers analyzed neuroinflammatory markers and the expression of genes such as Cav1 and Bdnf in the hippocampus, linking the compound's systemic administration to specific molecular changes in the central nervous system. nih.gov

Furthermore, the systemic effects of an adamantane-derived indole (B1671886) (SDB-001) were investigated in rats using biotelemetry. nih.gov The compound was found to induce hypothermia and a reduced heart rate, with a longer duration of action compared to other cannabinoid agonists, suggesting a distinct pharmacokinetic and pharmacodynamic profile. nih.gov

Assessment of Compound Stability in Biological Matrices (e.g., plasma, liver microsomes)

The evaluation of a compound's stability in biological matrices is a critical step in early drug discovery, as it helps predict its pharmacokinetic profile and duration of action. researchgate.net The primary environments for these assessments are blood plasma and liver microsomes, which contain the metabolic enzymes responsible for breaking down foreign substances. nih.govspringernature.com

The adamantane scaffold itself is known for its rigidity and metabolic stability. researchgate.net The cage-like structure can protect nearby functional groups from metabolic cleavage, thereby enhancing the stability and distribution of a drug in blood plasma. mdpi.com However, the high lipophilicity that characterizes many adamantane derivatives can also make them susceptible to extensive oxidative metabolism by cytochrome P450 (CYP) enzymes found in liver microsomes. nih.gov

In vitro stability assays are crucial for identifying potential metabolic liabilities early on. nih.gov These studies typically involve incubating the compound with plasma or liver microsomes and measuring the percentage of the parent compound that remains over time. springernature.com For adamantane derivatives, research has focused on identifying the sites of metabolic modification to selectively block them and improve stability. nih.gov For instance, studies on other adamantane-based compounds have shown that they can be rapidly metabolized, but structural modifications, such as adding hydroxyl groups, can create inhibitors with improved microsomal stability. nih.gov While specific stability data for Adamantane-1-carboxamidine hydrochloride is not extensively published, the general behavior of adamantyl compounds in these assays provides a predictive framework.

The following table illustrates representative metabolic stability data for a hypothetical adamantane derivative in different biological matrices, which is typical for preclinical screening.

Biological MatrixIncubation Time (minutes)% Parent Compound RemainingCalculated Half-life (t½, min)Predicted In Vitro Intrinsic Clearance
Human Plasma6095%> 60Low
Mouse Plasma6088%> 60Low
Human Liver Microsomes6045%55Moderate
Mouse Liver Microsomes6020%25High

Drug Repurposing and New Therapeutic Indications

Drug repurposing, the process of identifying new uses for existing drugs, is a vital strategy for maximizing the therapeutic value of medicines. nih.govnih.gov Adamantane-based compounds have a history of broad therapeutic application, making them excellent candidates for such exploration. nih.gov

Exploration of this compound for Unrelated Diseases

The adamantane scaffold is present in drugs approved for a wide spectrum of diseases, including viral infections (Amantadine, Rimantadine), neurodegenerative disorders like Alzheimer's and Parkinson's disease (Memantine), and type 2 diabetes (Saxagliptin, Vildagliptin). nih.govmdpi.com This diverse range of activities suggests that new derivatives, such as this compound, could be explored for various unrelated conditions.

Research indicates that adamantane derivatives possess potential antiviral, anticancer, anti-inflammatory, and antibacterial properties. mdpi.comsmolecule.com For example, some studies suggest potential activity against SARS-CoV-2 replication in cell cultures. smolecule.com Furthermore, the structural features of adamantane compounds have been leveraged to develop agents with anticonvulsant activity. nih.gov The presence of the carboxamidine functional group in this compound adds unique chemical properties that may enhance its biological activity and allow it to interact with a different set of biological targets compared to other adamantane analogs. smolecule.com This makes it a compelling candidate for screening against a wide array of diseases, from infectious agents to central nervous system disorders.

Analysis of its Potential as a Lead Compound for Drug Development

A lead compound is a chemical starting point for the creation of a new drug. This compound possesses several characteristics that make it an attractive lead compound. The adamantane moiety is considered a "privileged scaffold" in medicinal chemistry. nih.gov

Key attributes contributing to its potential as a lead compound include:

Three-Dimensional Structure: The rigid, three-dimensional cage structure of adamantane provides a unique framework that facilitates precise positioning of functional groups to interact effectively with drug targets, moving beyond the "flat" structures common in drug discovery. publish.csiro.au

Lipophilicity: The adamantane core is highly lipophilic, a property that can be modulated to improve a drug's ability to cross biological membranes, including the blood-brain barrier. smolecule.compensoft.net This is a crucial factor for developing drugs targeting the central nervous system. smolecule.com

Metabolic Stability: As previously discussed, the adamantane cage can enhance the metabolic stability of a molecule, which is a desirable property for a drug candidate. mdpi.comnih.gov

Functional Group for Modification: The carboxamidine group is a versatile functional handle. It can participate in hydrogen bonding, a key interaction for binding to biological targets, and serves as a point for synthetic modification to optimize potency and selectivity. smolecule.comontosight.ai

These features are summarized in the table below.

PropertyContribution to Drug DevelopmentReference
Rigid 3D ScaffoldProvides a unique shape for optimal binding to target proteins and enzymes. publish.csiro.au
High LipophilicityEnhances membrane permeability and potential for blood-brain barrier penetration. mdpi.comsmolecule.com
Inherent StabilityThe cage structure can protect the molecule from rapid metabolic breakdown. researchgate.netnih.gov
Carboxamidine GroupActs as a hydrogen bond donor/acceptor and allows for further chemical modification. smolecule.com

Addressing Drug Resistance Mechanisms in Existing Therapies

The emergence of drug resistance is a major global health challenge, necessitating the development of new therapeutics that can overcome these mechanisms. bas.bg The adamantane scaffold has been a key component in strategies to combat resistance, particularly against viruses and bacteria.

A notable example is in influenza treatment. While resistance to early adamantane antivirals like amantadine and rimantadine is widespread, researchers have synthesized new adamantane derivatives with modified structures. bas.bg Studies have shown that some of these new compounds can successfully inhibit influenza A virus strains that are resistant to rimantadine, demonstrating that the core scaffold can be adapted to overcome existing resistance. researchgate.net

Similarly, in the fight against tuberculosis, adamantane-based compounds have been investigated as a way to combat drug-resistant strains. nih.gov Research into adamantane-containing indole-2-carboxamides has shown potent activity against drug-sensitive and, importantly, extensively drug-resistant (XDR) Mycobacterium tuberculosis strains. nih.govcore.ac.uk The lipophilicity conferred by the adamantane moiety is believed to aid in penetrating the complex cell wall of M. tuberculosis. nih.gov The unique structure of this compound makes it a candidate for developing novel agents within this ongoing effort to combat antimicrobial resistance.

Advanced Characterization Techniques in Research

Crystallographic Studies

Crystallographic techniques are indispensable for determining the exact spatial arrangement of atoms within a crystalline solid. For Adamantane-1-carboxamidine (B71045) hydrochloride, these studies reveal not only the molecular structure but also how the molecules interact with each other to form a stable crystal lattice.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline molecule. Comprehensive analysis of Adamantane-1-carboxamidine hydrochloride has revealed detailed information about its molecular geometry and crystal packing. The study, conducted at a low temperature of 100 ± 2 K to minimize thermal vibrations, has shown that the compound crystallizes in the monoclinic system with the space group P 1 21/m 1. smolecule.com This technique provides precise measurements of the unit cell, which is the fundamental repeating unit of the crystal. smolecule.com The resulting structural model is highly reliable, as indicated by a low residual factor (R-factor) of 0.0758. smolecule.com The structure confirms the presence of the rigid adamantane (B196018) cage, a diamond-like framework of four interconnected cyclohexane (B81311) rings, attached to the polar carboxamidine functional group at a bridgehead position. smolecule.com

Table 1: Crystallographic Data for this compound
ParameterValue
Crystal SystemMonoclinic
Space GroupP 1 21/m 1
a (Å)8.2451 ± 0.0008
b (Å)6.5202 ± 0.0006
c (Å)8.8214 ± 0.0008
α (°)90
β (°)96.509 ± 0.003
γ (°)90
Volume (ų)471.18 ± 0.08
Z (Molecules per unit cell)2
Temperature (K)100 ± 2
R-factor0.0758

Co-crystallography is a powerful technique in medicinal chemistry where a compound of interest is crystallized with a biological macromolecule, such as an enzyme or receptor. This method provides a high-resolution snapshot of how the small molecule binds to its target, revealing key interactions that are crucial for drug design and optimization.

The adamantane scaffold is frequently used in the design of enzyme inhibitors and other pharmaceuticals due to its rigid, lipophilic nature which can effectively occupy hydrophobic pockets in biological targets. nih.govnih.gov For instance, high-resolution X-ray structures of adamantane derivatives co-crystallized with targets like the M2 proton channel of the influenza virus have been instrumental in understanding their mechanism of action. nih.gov While the adamantane moiety is a well-established component in molecules designed for co-crystallization studies, specific co-crystallographic data for this compound with a biological target were not available in the reviewed literature. researchgate.netrsc.org

Computational tools such as Hirshfeld surface analysis are used to visualize and quantify the different types of intermolecular contacts within the crystal. rsc.orgresearchgate.net This analysis for related adamantane structures shows that H···H, C-H···O, and C-H···N interactions are often significant contributors to the crystal packing. nih.gov The packing is typically characterized by networks of hydrogen bonds created by the polar functional groups, while the bulky, nonpolar adamantane cages interact through numerous van der Waals contacts, leading to an efficiently packed and stable solid-state structure. nih.govacs.org

Spectroscopic and Analytical Methods

Spectroscopic and spectrometric techniques provide complementary information to crystallographic studies. They are used to confirm the chemical structure, determine molecular weight, and analyze the fragmentation of molecules, offering insights into their intrinsic properties in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a distinct fingerprint of its molecular structure. The adamantane cage has a high degree of symmetry, which simplifies the spectra. scielo.org.za When a substituent is attached at the C-1 position (a bridgehead), the molecule possesses a C₃ axis of symmetry. This results in four unique signals in the ¹³C NMR spectrum and three unique signals in the ¹H NMR spectrum for the adamantane cage itself. scielo.org.zaacs.org The chemical shifts are influenced by the electron-withdrawing nature of the attached carboxamidine group. rsc.org

Table 2: Predicted NMR Chemical Shift Assignments for the Adamantane Moiety in this compound
Atom TypePositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Description
CarbonC1-~40-50Bridgehead carbon attached to the carboxamidine group
ProtonH3, H5, H7~2.1-2.3-Bridgehead protons (methine)
CarbonC3, C5, C7-~30-35Bridgehead carbons (methine)
ProtonH2, H8, H9~1.8-2.0-Methylene protons adjacent to C1
CarbonC2, C8, C9-~40-45Methylene carbons adjacent to C1
ProtonH4, H6, H10~1.7-1.9-Methylene protons distal to C1
CarbonC4, C6, C10-~30-35Methylene carbons distal to C1

Note: Predicted values are based on general data for 1-substituted adamantanes and may vary.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular weight of this compound is 214.74 g/mol . smolecule.comscbt.com

In the mass spectrum, this compound would be expected to show a molecular ion peak corresponding to the protonated free base [C₁₁H₁₈N₂ + H]⁺ at m/z 179. The fragmentation of 1-substituted adamantanes is well-studied. cdnsciencepub.comacs.org A primary and characteristic fragmentation pathway for the adamantane cage involves the loss of various hydrocarbon fragments. cdnsciencepub.comresearchgate.net A dominant peak in the mass spectra of many adamantane compounds is the adamantyl cation at m/z 135, formed by cleavage of the bond between the cage and the substituent. cdnsciencepub.com Other significant fragment ions derived from the cage typically appear at m/z 93, 79, and 91. cdnsciencepub.com Additional fragmentation would occur around the carboxamidine group. tandfonline.com

Table 3: Expected Key Ions in the Mass Spectrum of Adamantane-1-carboxamidine
m/zProposed Ion/FragmentSignificance
179[M+H]⁺ (Protonated Molecule)Confirms molecular weight of the free base
135[C₁₀H₁₅]⁺ (Adamantyl cation)Characteristic fragment of the adamantane cage
93[C₇H₉]⁺Common adamantane cage fragment
91[C₇H₇]⁺Common adamantane cage fragment
79[C₆H₇]⁺Common adamantane cage fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum, a plot of absorbance or transmittance against wavenumber (cm⁻¹), reveals these characteristic absorption bands, which act as fingerprints for the functional groups present.

In this compound, the key structural features are the rigid, saturated adamantane cage and the polar carboxamidine hydrochloride group. Each of these components gives rise to distinct signals in the IR spectrum.

Adamantane Cage: The adamantane structure is a tricyclic hydrocarbon framework composed of C-C single bonds and C-H bonds. wikipedia.org Its IR spectrum is characterized by absorptions corresponding to the stretching and bending vibrations of these bonds.

C-H Stretching: The stretching vibrations of the C-H bonds in the adamantane cage typically appear in the region of 2850-3000 cm⁻¹.

C-H Bending: The scissoring and rocking bending vibrations of the CH₂ groups and the bending vibrations of the CH groups produce characteristic absorptions in the 1450-1470 cm⁻¹ region.

Carboxamidine Group: The carboxamidine functional group (-C(=NH)NH₂) and its hydrochloride salt introduce several characteristic absorption bands.

N-H Stretching: The N-H stretching vibrations of the amine and imine groups are expected to produce broad bands in the region of 3100-3400 cm⁻¹. The presence of hydrogen bonding can significantly influence the shape and position of these bands.

C=N Stretching: The stretching vibration of the carbon-nitrogen double bond (imine) typically results in a strong absorption band in the 1640-1690 cm⁻¹ range.

N-H Bending: The bending vibrations of the N-H bonds usually appear in the 1550-1650 cm⁻¹ region.

The combination of these characteristic absorption bands in an IR spectrum allows for the unambiguous identification of this compound and confirmation of its structural integrity.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Adamantane Cage C-H Stretch 2850 - 3000
Adamantane Cage C-H Bend 1450 - 1470
Carboxamidine N-H Stretch 3100 - 3400
Carboxamidine C=N Stretch 1640 - 1690

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Stability

Thermal analysis techniques are crucial for determining the stability and phase behavior of a compound as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used for this purpose. nih.govmdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is used to detect thermal events such as melting, crystallization, and glass transitions. For this compound, DSC analysis reveals its melting point and provides insight into its crystalline stability. The compound exhibits a high melting point, with reported values in the range of 225 to 255 °C. smolecule.com This elevated melting temperature reflects the strong intermolecular forces and the high stability of its crystal lattice. smolecule.com

Thermogravimetric Analysis (TGA) monitors the change in mass of a substance as a function of temperature or time. dntb.gov.ua This technique is particularly useful for determining the thermal stability and decomposition profile of a compound. TGA can quantify mass loss associated with processes like dehydration or decomposition. For this compound, studies indicate that the compound undergoes decomposition simultaneously with melting. smolecule.com A TGA analysis would show a significant drop in mass in the temperature range corresponding to its melting point, confirming that the limit of its thermal stability coincides with this phase transition. The analysis of the mass loss at different stages can provide information about the decomposition pathway. nih.gov

The combined data from DSC and TGA provide a comprehensive understanding of the thermal behavior of this compound, establishing its stability limits and characterizing its phase transitions.

Table 2: Thermal Properties of this compound

Analytical Technique Property Measured Finding
Differential Scanning Calorimetry (DSC) Melting Point 225 - 255 °C

Table 3: Mentioned Compounds

Compound Name
This compound

Future Directions and Research Gaps

Addressing Specificity and Off-Target Effects

A critical challenge in the development of any therapeutic agent is ensuring it interacts specifically with its intended biological target to elicit a therapeutic effect while minimizing interactions with other molecules that could lead to unwanted side effects. For Adamantane-1-carboxamidine (B71045) hydrochloride, a thorough understanding of its on-target and off-target profiles is paramount.

Future research should focus on comprehensive screening assays to identify the full spectrum of its biological interactions. This includes binding assays against a broad panel of receptors, enzymes, and ion channels. Techniques such as affinity chromatography and proteomics can help identify binding partners and potential off-target interactions. While the adamantane (B196018) moiety is known to interact with various targets, the addition of the carboxamidine group may alter this profile, necessitating specific investigation for this derivative. smolecule.com

Table 1: Potential Research Approaches to Address Specificity

Research ApproachObjective
Broad Panel Screening To identify primary and secondary pharmacological targets.
Affinity-Based Proteomics To uncover novel binding partners in a cellular context.
Computational Modeling To predict potential off-target interactions based on structural similarity.
Cellular Thermal Shift Assays To confirm target engagement in a physiological setting.

Understanding the structural basis of these interactions through X-ray crystallography or cryo-electron microscopy will be crucial in designing second-generation analogs with improved specificity and reduced off-target effects.

Development of Advanced Delivery Systems and Formulations

The physicochemical properties of Adamantane-1-carboxamidine hydrochloride, including its solubility and permeability, will dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Advanced drug delivery systems can be engineered to overcome potential pharmacokinetic hurdles and enhance therapeutic efficacy.

Liposomes , which are vesicular structures composed of lipid bilayers, offer a promising avenue for the delivery of adamantane derivatives. The lipophilic adamantane cage can anchor the molecule within the lipid bilayer, while the hydrophilic carboxamidine hydrochloride group can be oriented towards the aqueous core or exterior. nih.gov This can improve drug stability, prolong circulation time, and enable targeted delivery to specific tissues by modifying the liposome (B1194612) surface with targeting ligands. nih.govmdpi.com

Cyclodextrins , which are cyclic oligosaccharides, can form inclusion complexes with the adamantane moiety, enhancing the solubility and stability of the compound. nih.govscienceasia.org The formation of such complexes can improve the bioavailability of poorly soluble drugs. nih.gov Future studies should investigate the thermodynamics and kinetics of complex formation between this compound and various cyclodextrin (B1172386) types to optimize formulation. ajol.infonih.govresearchgate.net

Table 2: Advanced Delivery Systems for this compound

Delivery SystemPotential Advantages
Liposomes Improved stability, targeted delivery, potential for controlled release. nih.gov
Cyclodextrins Enhanced solubility and bioavailability, protection from degradation. nih.govscienceasia.org
Nanoparticles Targeted delivery, controlled release kinetics, potential for combination therapy. sigmaaldrich.com

Further research into nanoformulations, such as polymeric nanoparticles and micelles, could also provide innovative solutions for delivering this compound to its site of action. sigmaaldrich.com

Exploration of Novel Biological Targets and Pathways

Initial research suggests that adamantane derivatives possess a broad range of biological activities, including potential antiviral and antitumor effects. smolecule.com However, the specific molecular targets and signaling pathways modulated by this compound are not well-defined.

Unbiased screening approaches, such as high-throughput screening against diverse compound libraries and phenotypic screening in various disease models, can help identify novel biological activities. Once a therapeutic area of interest is identified, detailed mechanistic studies will be required to elucidate the precise mechanism of action. This could involve identifying enzyme inhibition kinetics, receptor binding affinities, and effects on downstream signaling pathways. nih.gov

The guanidinium (B1211019) group, present in the protonated form of the carboxamidine, is known to interact with phosphate (B84403) groups on cell surfaces, which could influence cellular uptake and interaction with biological membranes. nih.gov This property could be exploited for targeting specific cell types or intracellular compartments. The exploration of its effects on ion channels, G-protein coupled receptors, and kinases, which are common targets for adamantane-based drugs, could reveal new therapeutic opportunities. nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful toolkit to accelerate the discovery and optimization of drugs like this compound. researchgate.net These computational approaches can analyze vast datasets to predict biological activities, identify potential targets, and design novel derivatives with improved properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that correlate the structural features of adamantane derivatives with their biological activities. mdpi.comnih.govnih.gov This can guide the synthesis of new analogs with enhanced potency and selectivity.

Molecular docking and simulation studies can provide insights into the binding mode of this compound with its potential targets, helping to rationalize observed activities and guide lead optimization. nih.govnih.govmdpi.com

Predictive toxicology models based on machine learning can assess the potential for adverse effects early in the drug discovery process, reducing the likelihood of late-stage failures. azolifesciences.comjocpr.comcam.ac.ukresearchgate.net By analyzing chemical structures, these models can predict various toxicity endpoints. azolifesciences.com

Table 3: Applications of AI and Machine Learning in this compound Research

AI/ML ApplicationPurpose
QSAR Modeling Predict biological activity and guide analog design. mdpi.comnih.gov
Molecular Docking Elucidate binding modes and rationalize structure-activity relationships. nih.govnih.gov
Predictive Toxicology Early assessment of potential toxicity and off-target effects. azolifesciences.comcam.ac.uk
Virtual Screening Identify novel biological targets from large biological databases.

Translational Research and Clinical Development Challenges

The path from a promising preclinical compound to a clinically approved drug is fraught with challenges. For this compound, several key hurdles will need to be overcome.

A significant challenge in preclinical development is the selection of appropriate animal models that can accurately predict efficacy and toxicity in humans. medium.com Unexpected adverse findings in preclinical studies are common and require careful evaluation to determine their relevance to human risk. nih.govresearchgate.net

The development of robust and scalable synthetic routes for the production of this compound under Good Manufacturing Practice (GMP) conditions will be essential for clinical trials.

For guanidinium-containing compounds, issues such as membrane permeability and potential toxicities associated with the charged group need to be carefully evaluated. nih.govresearchgate.net The clinical development of drugs containing this moiety has faced challenges, and lessons learned from these experiences should be applied to the development of this compound. nih.govnih.gov

Navigating the regulatory landscape and designing well-controlled clinical trials to demonstrate safety and efficacy will be the final and most critical step in the translational journey. Early engagement with regulatory agencies is crucial for a smooth transition from preclinical to clinical development. medium.com

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for assessing the purity of Adamantane-1-carboxamidine hydrochloride in laboratory settings?

  • Methodology : Purity assessment typically involves a combination of chromatographic and spectroscopic techniques. For example:

  • High-Performance Liquid Chromatography (HPLC) : Use pre-column derivatization with fluorescent tags (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole) to enhance detection sensitivity. Optimize column conditions (e.g., C18 columns) and mobile phases (e.g., phosphate-buffered saline at pH 7.4) to separate the compound from related derivatives like 2-adamantanamine or rimantadine .
  • Gas Chromatography (GC) : Employ hydrogen flame ionization detectors and silica-based columns to resolve volatile derivatives. For example, use a glass column (3 mm internal diameter, 2 m length) with a temperature gradient (125°C to 150°C) and nitrogen as the carrier gas .
    • Validation : Include system suitability tests (e.g., peak symmetry, retention time consistency) and spiked recovery experiments to confirm method accuracy .

Q. How should researchers safely handle this compound in laboratory experiments?

  • Safety Protocols :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if handling powders to avoid inhalation of aerosols .
  • Ventilation : Work in a fume hood to minimize exposure to dust or vapors. Ensure the workspace is equipped with emergency eyewash stations and safety showers .
  • Spill Management : Contain spills using inert adsorbents (e.g., quartz sand) and avoid direct contact. Dispose of waste according to local hazardous material regulations .

Q. What synthetic routes are documented for this compound?

  • Synthesis Strategies :

  • Derivatization from Adamantane-1-carboxylic Acid : React the carboxylic acid derivative with thionyl chloride to form the acyl chloride, followed by reaction with amidine precursors under anhydrous conditions. Purify the product via recrystallization in ethanol .
  • Direct Functionalization : Use 1-adamantanecarbonitrile as a starting material, followed by hydrolysis under acidic conditions (e.g., HCl gas) to yield the amidine hydrochloride salt .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

  • Case Study : Discrepancies in molecular weight (e.g., 214.74 g/mol in some sources vs. 187.7 g/mol for related adamantane derivatives) may arise from differences in hydration states or counterion inclusion.
  • Resolution Strategy :

  • Elemental Analysis : Confirm empirical composition (C, H, N, Cl) using combustion analysis.
  • Thermogravimetric Analysis (TGA) : Determine hydration levels by measuring mass loss upon heating to 200°C .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 1-adamantanamine hydrochloride) to identify systematic errors .

Q. What experimental design considerations are critical for optimizing the yield of this compound in multi-step syntheses?

  • Key Factors :

  • Reagent Stoichiometry : Maintain a 1:1.2 molar ratio of adamantane precursor to amidine reagents to account for side reactions.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates, but ensure thorough drying to avoid hydrolysis of intermediates .
  • Temperature Control : Conduct reactions at 0–5°C during sensitive steps (e.g., acylation) to minimize decomposition.
    • Process Monitoring : Employ in-situ FTIR or NMR to track intermediate formation and adjust conditions dynamically .

Q. How can researchers validate the specificity of this compound in biological assays?

  • Approach :

  • Negative Controls : Test structurally similar compounds (e.g., 1-adamantanamine hydrochloride) to rule off-target effects.
  • Mass Spectrometry (MS) : Use high-resolution LC-MS to confirm the compound’s integrity post-incubation in biological matrices (e.g., plasma, cell lysates) .
  • Stability Studies : Assess degradation under physiological conditions (e.g., pH 7.4, 37°C) and adjust buffer formulations to enhance shelf-life .

Methodological Notes

  • Data Reproducibility : Always cross-reference CAS 50417-14-6 when sourcing the compound to avoid confusion with structurally related adamantane derivatives .
  • Ethical Compliance : Adhere to institutional chemical hygiene plans and document deviations from standard operating procedures (SOPs) with PI approval .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.